molecular formula C7H9NO2S B1603091 Ethyl 5-methylthiazole-2-carboxylate CAS No. 58334-08-0

Ethyl 5-methylthiazole-2-carboxylate

Cat. No.: B1603091
CAS No.: 58334-08-0
M. Wt: 171.22 g/mol
InChI Key: VEPAYOCGFBLRCU-UHFFFAOYSA-N
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Description

Ethyl 5-methylthiazole-2-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methylthiazole-2-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. A common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of ethyl acetate as a solvent. Thiourea and sodium carbonate are added to the solution, followed by the addition of ethyl 2-chloroacetoacetate. The mixture is heated to facilitate the reaction, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .

Scientific Research Applications

Ethyl 5-methylthiazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-methylthiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 5-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPAYOCGFBLRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622418
Record name Ethyl 5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58334-08-0
Record name Ethyl 5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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